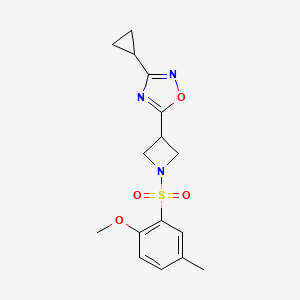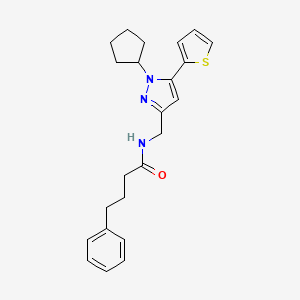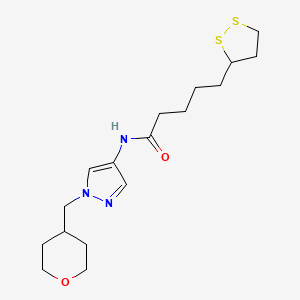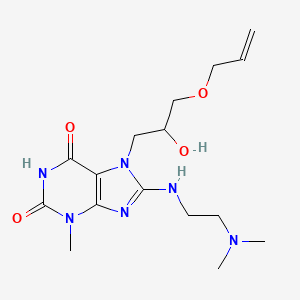
1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C18H12Cl4N2OS and its molecular weight is 446.17. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition and Material Protection
Research has shown that derivatives of mercaptoimidazole, which share a part of the core structure with the specified compound, can act as effective corrosion inhibitors for materials like carbon steel in acidic media. These compounds demonstrate mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm, indicating both physisorption and chemisorption mechanisms on metal surfaces. This suggests potential applications of similar compounds in protecting materials from corrosion, which is crucial in industries like oil and gas, construction, and automotive manufacturing (Duran, Yurttaş, & Duran, 2021).
Luminescence Sensing
Certain imidazole derivatives have been identified for their luminescence sensing capabilities, particularly in detecting benzaldehyde-based derivatives. The structural features of these compounds enable selective sensitivity, making them promising candidates for developing fluorescence sensors. This application is significant in environmental monitoring, food safety, and industrial process control, where detecting specific chemicals quickly and accurately is essential (Shi et al., 2015).
Antimicrobial and Antifungal Activities
Imidazole derivatives have also been explored for their antimicrobial and antifungal activities. The structural diversity of these compounds allows for the synthesis of molecules with significant bioactivity against various bacterial and fungal strains. Such properties indicate the potential use of these compounds in developing new antimicrobial agents, which is increasingly important due to the rising resistance to existing antibiotics (Salman, Abdel-Aziem, & Alkubbat, 2015).
Synthetic Routes and Chemical Synthesis
The synthesis of related compounds demonstrates the versatility and reactivity of the imidazole backbone, which can be modified to produce a wide range of derivatives. These synthetic routes are crucial for the development of new drugs, materials, and chemical sensors, showcasing the importance of such compounds in pharmaceuticals, materials science, and analytical chemistry (Kudzma & Turnbull, 1991).
特性
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2OS/c1-18(2)23-15(11-5-4-10(19)8-13(11)21)17(26)24(18)16(25)9-3-6-12(20)14(22)7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYKWIKMSOTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)



![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)
![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)

